molecular formula C4H6N2O3 B025309 3-Amino-4-oxoazetidine-2-carboxylic acid CAS No. 110727-85-0

3-Amino-4-oxoazetidine-2-carboxylic acid

Cat. No. B025309
M. Wt: 130.1 g/mol
InChI Key: NTCFPWFFFBNPOB-UHFFFAOYSA-N
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Description

“3-Amino-4-oxoazetidine-2-carboxylic acid” is a heterocyclic compound . It is an important building block for the synthesis of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors .


Synthesis Analysis

The synthesis of azetidine derivatives has been reported in the literature . For instance, optically inactive azetidine was obtained in small yield from the neurotransmitter GABA by α-bromination, followed by removal of hydrogen bromide from the intermediate γ-amino-α-bromobutyric acid and ring closure by treatment with a barium hydroxide solution .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-oxoazetidine-2-carboxylic acid” is characterized by a four-membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .


Chemical Reactions Analysis

Azetidines are known to be highly reactive and can participate in a variety of chemical reactions . They are excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For instance, azetidine-2-carboxylic acid is a crystalline solid with a density of 1.275 g/cm^3, a melting point of 215 °C, and a boiling point of 242 °C .

Future Directions

The future directions for “3-Amino-4-oxoazetidine-2-carboxylic acid” could involve further exploration of its potential uses in the synthesis of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors . Additionally, more research could be conducted to better understand its reactivity and potential applications in chemical reactions .

properties

IUPAC Name

3-amino-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c5-1-2(4(8)9)6-3(1)7/h1-2H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCFPWFFFBNPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(NC1=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611584
Record name 3-Amino-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-oxoazetidine-2-carboxylic acid

CAS RN

110727-85-0
Record name 3-Amino-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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